molecular formula C8H7N B120893 Benzyl-2,3,4,5,6-d5 cyanide CAS No. 70026-36-7

Benzyl-2,3,4,5,6-d5 cyanide

Cat. No. B120893
CAS RN: 70026-36-7
M. Wt: 122.18 g/mol
InChI Key: SUSQOBVLVYHIEX-RALIUCGRSA-N
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Description

Benzyl-2,3,4,5,6-d5 cyanide, also known as Benzene-d5-acetonitrile, is a compound with the linear formula C6D5CH2CN . It has a molecular weight of 122.18 g/mol .


Synthesis Analysis

While specific synthesis methods for Benzyl-2,3,4,5,6-d5 cyanide were not found in the search results, there are several papers that discuss the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of Benzyl-2,3,4,5,6-d5 cyanide consists of a benzene ring attached to a cyanide group via a methylene bridge . The compound has a molecular formula of C8H7N .


Physical And Chemical Properties Analysis

Benzyl-2,3,4,5,6-d5 cyanide has a boiling point of 233-234 °C and a melting point of -24 °C. It has a density of 1.059 g/mL at 25 °C .

Safety and Hazards

Benzyl cyanide, a compound similar to Benzyl-2,3,4,5,6-d5 cyanide, is classified as Acute Tox. 1 Inhalation, Acute Tox. 3 Dermal, and Acute Tox. 3 Oral . It is recommended to avoid skin contact and inhalation .

Mechanism of Action

Target of Action

Benzyl-2,3,4,5,6-d5 cyanide, also known as Phenyl-d5-acetonitrile , is an organic aromatic nitrileThe cyanide group in its structure suggests that it may interact with enzymes or proteins that have a strong affinity for cyanide, such as cytochrome c oxidase in the electron transport chain .

Mode of Action

The cyanide group in Benzyl-2,3,4,5,6-d5 cyanide confers nucleophilic reactivity, allowing it to participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides . This interaction can lead to changes in the target molecule, potentially altering its function or activity.

Biochemical Pathways

Given its structure and reactivity, it may be involved in reactions related to the synthesis of other organic compounds

Pharmacokinetics

Its physical and chemical properties, such as its solubility in organic solvents and its boiling and melting points , suggest that it may have specific pharmacokinetic characteristics. These properties could impact its bioavailability and distribution within the body.

Result of Action

Its reactivity suggests that it could potentially alter the function or activity of its target molecules

Action Environment

The action, efficacy, and stability of Benzyl-2,3,4,5,6-d5 cyanide can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment . Additionally, its volatility and solubility suggest that it could be sensitive to temperature and the presence of certain solvents .

properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC#N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437394
Record name Benzyl-2,3,4,5,6-d5 cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70026-36-7
Record name Benzene-d5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70026-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl-2,3,4,5,6-d5 cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL-2,3,4,5,6-D5 CYANIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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